2-(4-Chlorophenyl)-4-fluoroaniline

Catalog No.
S2743240
CAS No.
188731-34-2
M.F
C12H9ClFN
M. Wt
221.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-4-fluoroaniline

CAS Number

188731-34-2

Product Name

2-(4-Chlorophenyl)-4-fluoroaniline

IUPAC Name

2-(4-chlorophenyl)-4-fluoroaniline

Molecular Formula

C12H9ClFN

Molecular Weight

221.66

InChI

InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2

InChI Key

IIOKEAUIKKVDHM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)Cl

solubility

not available

2-(4-Chlorophenyl)-4-fluoroaniline is an aromatic amine characterized by the presence of a fluorine atom and a chlorine atom on its phenyl rings. Its molecular formula is C6H5ClFC_6H_5ClF and it has a molecular weight of approximately 145.56 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen substituents, which can influence its reactivity and biological activity.

Typical of aromatic amines, including electrophilic aromatic substitution and nucleophilic substitution reactions. For instance, reactions involving the formation of C=N bonds can occur when treated with reagents like sodium azide, leading to the formation of imines. The presence of both chlorine and fluorine can also facilitate unique reaction pathways, such as halogen exchange reactions, which can be exploited in synthetic chemistry .

2-(4-Chlorophenyl)-4-fluoroaniline exhibits significant biological activities, including antimicrobial and antifungal properties. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development. Studies have indicated that compounds with similar structures can inhibit specific enzymes or biological pathways, which may be relevant for therapeutic applications .

The synthesis of 2-(4-Chlorophenyl)-4-fluoroaniline can be achieved through several methods:

  • Grignard Reaction: A common method involves the reaction of 4-fluorophenylmagnesium bromide with 2-chlorobenzoic acid methyl ester, followed by treatment with sodium azide to yield the desired amine .
  • Direct Halogenation: Another approach includes the direct halogenation of aniline derivatives under controlled conditions to introduce chlorine and fluorine substituents .
  • Reduction Techniques: The reduction of nitro compounds can also lead to the formation of fluoroanilines in a one-step process involving anhydrous hydrogen fluoride .

The compound finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs due to its biological activity.
  • Agrochemicals: Its herbicidal properties make it useful in agricultural formulations.
  • Material Science: Used in developing new materials with specific electronic or optical properties.

Interaction studies have shown that 2-(4-Chlorophenyl)-4-fluoroaniline can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding these interactions is vital for assessing its safety and efficacy in medicinal chemistry.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-4-fluoroaniline, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Chloro-4-fluoroanilineC6H5ClFC_6H_5ClFSimilar halogen substituents; used in synthesis.
3-Chloro-5-fluorobenzene-1,2-diamineC6H5ClFC_6H_5ClFContains two amino groups; higher reactivity.
4-FluoroanilineC6H6FC_6H_6FLacks chlorine; simpler structure and reactivity.
3-Fluoro-2-chloroanilineC6H5ClFC_6H_5ClFDifferent positioning of halogens; distinct properties.

These compounds highlight the unique nature of 2-(4-Chlorophenyl)-4-fluoroaniline due to its specific combination of chlorine and fluorine substituents, which significantly influence its chemical behavior and biological activity.

XLogP3

4

Dates

Last modified: 08-16-2023

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